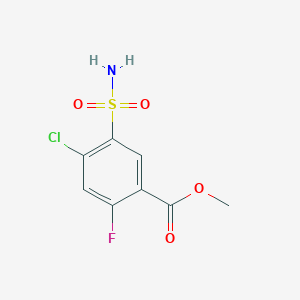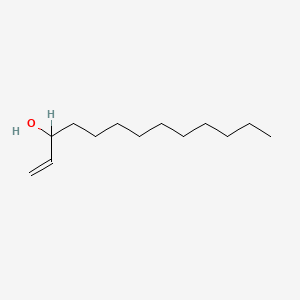
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to specific enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Another fluorinated derivative with distinct properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds. This fluorine atom enhances the compound’s biological activity and provides unique properties that make it valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
IZFOXXDHUSYAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)
![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)



![2-Phenylimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B8706990.png)







